molecular formula C16H16N2O4S2 B2376994 1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine CAS No. 477847-28-2

1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine

Cat. No.: B2376994
CAS No.: 477847-28-2
M. Wt: 364.43
InChI Key: HUZFFOOKEKFSML-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine (CAS 477847-28-2) is a high-purity piperidine derivative supplied for scientific research and use as a chemical synthesis intermediate . Piperidine rings are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This specific compound is structurally related to a class of 1-arylcarbonyl-4-oxy-piperidine compounds that have been investigated for their utility in the treatment of neurodegenerative diseases . Research into similar compounds indicates potential for the development of agents targeting conditions such as epilepsy . Furthermore, other synthetic piperidine derivatives have demonstrated high anti-acetylcholinesterase activity, making them candidates for investigation as antidementia agents, which underscores the research value of this chemical scaffold . As a research chemical, this product is strictly for laboratory use. Proper safety protocols must be followed, including the use of protective equipment like gloves, glasses, and protective clothing to avoid skin contact . For optimal stability, it is recommended to store the product at -4°C for short-term (1-2 weeks) or at -20°C for longer preservation (1-2 years) . This product is labeled "For Research Use Only" and is not intended for personal, diagnostic, or therapeutic applications.

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c19-16(15-7-4-12-23-15)22-17-13-8-10-18(11-9-13)24(20,21)14-5-2-1-3-6-14/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZFFOOKEKFSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylsulfonyl and thienylcarbonyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Thienylcarbonyl Group: This can be accomplished through acylation reactions using thienylcarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl or thienylcarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl and thienylcarbonyl groups play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized piperidines. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features Biological Relevance
1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine Phenylsulfonyl, 2-thienylcarbonyloxyimino C₁₆H₁₅N₂O₄S₂ Heterocyclic thiophene group; sulfonamide backbone Potential CNS activity (e.g., serotonin receptor modulation)
(4-Chlorophenyl)({[1-(phenylsulfonyl)-4-piperidinylidene]amino}oxy)methanone 4-Chlorobenzoyl, phenylsulfonyl C₁₈H₁₆ClN₂O₄S Chlorophenyl group enhances electron-withdrawing effects Improved metabolic stability due to halogenation
Piperidine, 1-(phenylsulfonyl)- Phenylsulfonyl C₁₁H₁₅NO₂S Simplest analog; lacks oxyimino group Baseline sulfonamide activity; used as a synthetic intermediate
4-(4-Trifluoromethoxy-phenyl)-piperidine Trifluoromethoxyphenyl C₁₂H₁₄F₃NO Fluorinated substituent increases lipophilicity Enhanced blood-brain barrier penetration

Key Observations :

Synthetic Routes : Reductive amination (e.g., NaBH₃CN in THF/MeOH) is a common method for piperidine sulfonamides (), but the target compound likely requires specialized reagents like 2-thienylcarbonyl chloride for functionalization.

Biological Activity: Piperidine sulfonamides with heterocyclic substituents (e.g., thiophene) show enhanced selectivity for serotonin 5-HT₆ receptors and cholinesterase inhibition compared to non-heterocyclic analogs ().

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Data

Property This compound (4-Chlorophenyl) Analog 1-(Phenylsulfonyl)piperidine
LogP ~2.8 (estimated) 3.1 1.9
Solubility Low (lipophilic) Moderate (polar chlorophenyl) High (simpler structure)
Molecular Weight 375.43 g/mol 394.85 g/mol 225.31 g/mol
  • Metabolic Stability : The thiophene moiety may reduce oxidative metabolism compared to benzyl or chlorophenyl groups, as sulfur atoms are less prone to CYP450-mediated oxidation .

Biological Activity

1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine (CAS No. 477847-28-2) is a compound of interest due to its potential biological activities, particularly in antiviral and other therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O4S2. The compound features a piperidine ring substituted with a phenylsulfonyl group and a thienylcarbonyl oxyimino moiety, contributing to its unique chemical properties and biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to piperidine derivatives. For instance, research on similar structures has shown promising results against the chikungunya virus (CHIKV). In vitro studies indicated that modifications to piperidine derivatives can enhance their antiviral efficacy. The selectivity index (SI) for optimized compounds reached values greater than 61, indicating a significant therapeutic window .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundEC50 (μM)CC50 (μM)SI
This compoundNot availableNot availableNot available
Optimized Compound 6a8.6812214.2
Other AnaloguesVariousVariousVarious

Note: EC50 refers to the effective concentration for 50% inhibition of viral activity; CC50 refers to the cytotoxic concentration for 50% cell viability.

The mechanism by which piperidine derivatives exhibit antiviral activity often involves the inhibition of viral replication processes. Structure-activity relationship (SAR) studies indicate that specific modifications to the piperidine structure can significantly influence both potency and safety profiles. For example, the introduction of various functional groups has been shown to enhance lipophilicity and improve cellular uptake, thereby increasing antiviral efficacy .

Study on Chikungunya Virus

In a study focusing on chikungunya virus inhibitors, analogues of piperidine derivatives were synthesized and evaluated for their ability to inhibit viral cytopathogenic effects in Vero cells. The results demonstrated that certain structural modifications led to improved antiviral activity while maintaining low cytotoxicity levels .

Comparative Analysis with Other Compounds

Comparative studies with other classes of compounds, such as imidazol-derivatives, have shown that while some exhibit similar biological activities, piperidine derivatives often present a better balance between efficacy and safety. This highlights their potential as lead compounds in drug development .

Q & A

Basic: What are the common synthetic routes for preparing 1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves coupling reactions between piperidine intermediates and functionalized aromatic groups. A key method includes reacting thieno[3,2-d]pyrimidine derivatives with amines and carboxylic acids under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation. Critical steps include precise stoichiometric ratios of reactants and purification via column chromatography to isolate the product from byproducts like N-oxides or unreacted starting materials . Solvent choice (e.g., dichloromethane or DMF) and pH control during workup are essential for high purity .

Advanced: How can researchers optimize the yield of this compound when scaling up synthesis, considering potential side reactions?

Optimization requires addressing side reactions such as imine hydrolysis or sulfonyl group degradation. Strategies include:

  • Catalytic additives : Using acid scavengers (e.g., molecular sieves) to stabilize the imine moiety.
  • Temperature modulation : Gradual heating (e.g., 40°C → 80°C) to control exothermic reactions.
  • Flow chemistry : Continuous processing minimizes decomposition during prolonged reaction times.
    Evidence from similar piperidine derivatives shows that acid-catalyzed reactions (e.g., p-toluenesulfonic acid) improve yield by 15–20% in scaled batches .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., sulfonyl and thienyl groups) and confirms stereochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns.
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbonyloxyimino group).
    Studies on analogous compounds highlight the importance of coupling NMR with X-ray crystallography for resolving conformational ambiguities .

Advanced: In studies reporting contradictory bioactivity data for piperidine derivatives, what methodological factors should be critically evaluated?

Contradictions often arise from:

  • Substituent effects : Minor structural changes (e.g., replacing phenyl with fluorophenyl) alter binding kinetics.
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
  • Solubility limitations : Use of DMSO vs. aqueous buffers impacts bioavailability in vitro.
    For example, anti-inflammatory activity of similar derivatives varied by >50% depending on macrophage activation protocols .

Basic: What known biological activities have been reported for structurally similar piperidine derivatives?

  • Anticancer : Inhibition of kinases (e.g., Aurora A) via piperidine scaffold interactions with ATP-binding pockets .
  • Antiviral : Blocking viral entry mechanisms (e.g., HSV) through thiophene-mediated hydrophobic interactions .
  • Neuroprotective : Modulation of serotonin/dopamine transporters, as seen in piperidine-based antidepressants .

Advanced: What computational strategies can predict the binding affinity of this compound with kinase targets, and how do these align with empirical data?

  • Molecular docking (AutoDock Vina) : Models interactions between the sulfonyl group and kinase catalytic domains.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Relate LogP (predicted ~2.8) to membrane permeability and target engagement.
    Discrepancies between computational and empirical Ki values (e.g., ±0.5 μM) often stem from solvent effects in crystallography vs. in vitro assays .

Advanced: How does the thienylcarbonyloxyimino group influence pharmacokinetic properties compared to other piperidine derivatives?

  • Lipophilicity : The thienyl group increases LogP by ~0.3 units, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic stability : The sulfonyl group slows hepatic clearance compared to non-sulfonated analogs.
  • Protein binding : Plasma protein binding (e.g., albumin) increases by 20% due to aromatic stacking, as observed in fluorophenoxy analogs .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the imine bond.
  • Solvent : Dissolve in anhydrous DMSO for aliquots; avoid repeated freeze-thaw cycles.
    Safety protocols from similar compounds recommend labeling with H290 (corrosive) and P301+P310 (toxic if swallowed) .

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